molecular formula C18H18N2O3 B5168144 N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide

N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide

Cat. No. B5168144
M. Wt: 310.3 g/mol
InChI Key: QSCGNNGTAPXGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide, commonly known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPE belongs to the class of compounds known as amides and has a molecular formula of C20H22N2O2.

Mechanism of Action

The mechanism of action of ABPE in inhibiting cancer cell growth is not fully understood. However, it is believed that ABPE acts by inducing apoptosis, which is a process of programmed cell death. ABPE has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
ABPE has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, including topoisomerase I and II. ABPE has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

ABPE has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. ABPE is also stable under standard laboratory conditions. However, one of the limitations of using ABPE in lab experiments is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ABPE. One of the significant areas of research is in the development of ABPE-based anticancer drugs. Another area of research is in the study of the mechanism of action of ABPE in inhibiting cancer cell growth. Additionally, ABPE can be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
ABPE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has several advantages as a research tool. ABPE has shown promising results in inhibiting the growth of cancer cells and has several potential applications in the future.

Synthesis Methods

The synthesis of ABPE involves the reaction of N-allylethylenediamine with 4-(benzyloxy)benzoyl chloride in the presence of a suitable base. The reaction yields ABPE as a white crystalline solid with a high yield.

Scientific Research Applications

ABPE has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of ABPE is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. ABPE has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-12-19-17(21)18(22)20-15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCGNNGTAPXGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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